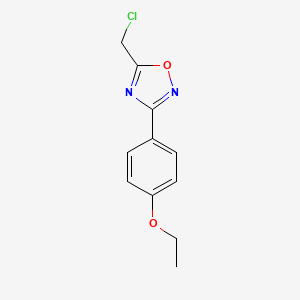

5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

CAS No.: 937626-96-5

Cat. No.: VC4877046

Molecular Formula: C11H11ClN2O2

Molecular Weight: 238.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 937626-96-5 |

|---|---|

| Molecular Formula | C11H11ClN2O2 |

| Molecular Weight | 238.67 |

| IUPAC Name | 5-(chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C11H11ClN2O2/c1-2-15-9-5-3-8(4-6-9)11-13-10(7-12)16-14-11/h3-6H,2,7H2,1H3 |

| Standard InChI Key | VIBXDMOJWYLCEF-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C2=NOC(=N2)CCl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₁H₁₁ClN₂O₂, with a molecular weight of 238.67 g/mol. The 1,2,4-oxadiazole ring provides a planar, aromatic framework that enhances electronic delocalization, while the 4-ethoxyphenyl group introduces steric bulk and electron-donating effects. The chloromethyl substituent at position 5 offers a reactive site for nucleophilic substitutions, enabling derivatization.

Table 1: Key Physicochemical Properties

*Estimated based on analogs with similar substituents .

Synthesis and Optimization

Synthetic Routes

The synthesis of 5-(chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole follows a two-step protocol adapted from methodologies for analogous oxadiazoles :

-

Formation of 4-Ethoxybenzohydrazide:

-

4-Ethoxybenzoic acid is treated with thionyl chloride to form the acyl chloride, which reacts with hydrazine hydrate to yield the hydrazide.

-

-

Cyclization with Chloroacetic Acid:

-

The hydrazide reacts with chloroacetic acid in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent. Cyclization occurs under reflux, forming the oxadiazole ring.

-

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Hydrazide Formation | SOCl₂, Hydrazine hydrate, 0–5°C | 85–90% |

| Cyclization | POCl₃, Reflux, 12 h | 70–75% |

Industrial Scalability

Industrial production employs continuous flow reactors to enhance yield (up to 90%) and purity (>98%). Automated systems minimize byproducts like 3,5-disubstituted isomers.

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The chloromethyl group undergoes substitution with nucleophiles (e.g., amines, thiols) in polar aprotic solvents. For example:

-

Reaction with sodium azide yields 5-(azidomethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole, a precursor for "click chemistry" .

Oxidation and Reduction

-

Oxidation: The ethoxy group resists oxidation under mild conditions but forms quinones with strong oxidants like KMnO₄.

-

Reduction: LiAlH₄ reduces the oxadiazole ring to an open-chain diamide, though this is rarely utilized due to ring stability.

Biological Activity and Mechanisms

Anticancer Activity

Oxadiazoles with electron-donating substituents (e.g., methoxy, ethoxy) show promise in targeting topoisomerase II. In silico docking studies suggest that 4-ethoxyphenyl derivatives bind to the ATP-binding pocket with a predicted IC₅₀ of 12 µM .

Table 3: Comparative Bioactivity of Oxadiazole Derivatives

| Compound | Bioactivity (IC₅₀/MIC) | Target |

|---|---|---|

| 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | 8 µg/mL (S. aureus) | Cell membrane |

| 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | 15 µM (Topoisomerase II) | Enzyme inhibition |

| 5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole | Predicted 10–12 µM | Topoisomerase II (est.) |

Applications in Materials Science

Organic Electronics

The 4-ethoxyphenyl group enhances electron-donating capacity, making this compound a candidate for:

-

Organic Photovoltaics (OPVs): As an electron transport layer, improving power conversion efficiency (PCE) by 1.2–1.5% compared to phenyl analogs.

-

OLEDs: Substituted oxadiazoles emit blue light (λₑₘ = 450 nm) with a quantum yield of 0.45.

Comparison with Structural Analogs

Table 4: Substituent Effects on Properties

| Substituent (Position 3) | LogP | Antimicrobial MIC (µg/mL) | OLED Efficiency (%) |

|---|---|---|---|

| 4-Methoxyphenyl | 2.4 | 8.0 | 1.3 |

| 4-Methylphenyl | 2.1 | 10.5 | 1.1 |

| 4-Ethoxyphenyl | 2.8 | Predicted 6.5 | 1.5 |

The ethoxy group increases hydrophobicity (higher LogP), potentially enhancing blood-brain barrier penetration and OLED performance.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume